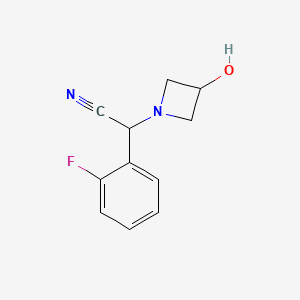
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is a synthetic organic compound that features a fluorinated phenyl group, an azetidine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. One possible route could start with the fluorination of a phenyl ring, followed by the formation of an azetidine ring and the introduction of a nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile.
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile: Similar structure but with a propionitrile group.
Uniqueness
2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of its fluorinated phenyl group, azetidine ring, and nitrile group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-10-4-2-1-3-9(10)11(5-13)14-6-8(15)7-14/h1-4,8,11,15H,6-7H2 |
InChI Key |
RCTHRGYCNPZFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



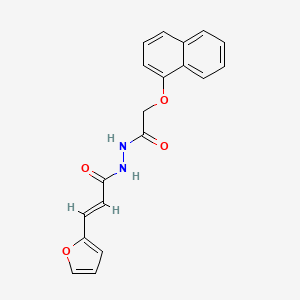

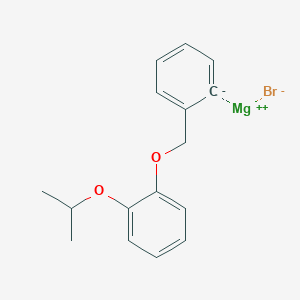
![Tert-butyl 1-(methoxy(methyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14877507.png)
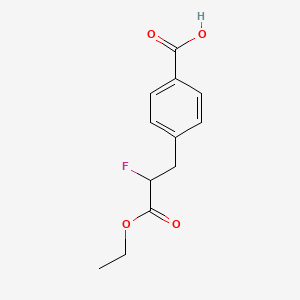
![3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14877524.png)

![4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877543.png)
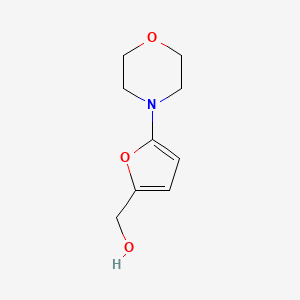
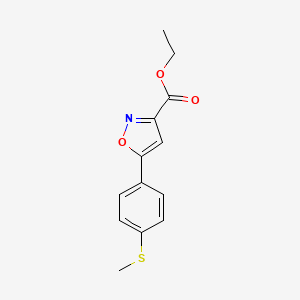


![5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B14877578.png)
